molecular formula C9H7ClN2O2 B1460034 (4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one CAS No. 1142199-61-8

(4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one

Cat. No.: B1460034
CAS No.: 1142199-61-8
M. Wt: 210.62 g/mol
InChI Key: QXULIWKKJJSSJI-UHFFFAOYSA-N
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Description

(4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one is a synthetically derived isoxazol-5(4H)-one derivative that has garnered significant interest in medicinal chemistry and biochemical research, particularly as a core scaffold for the development of protein kinase inhibitors. Its structure incorporates a chloromethyl group and a pyrrole moiety, which are known to function as key pharmacophores enabling covalent binding to target enzymes . This compound is primarily investigated for its potential to act as a covalent inhibitor, where the reactive chloromethyl group can form a permanent bond with cysteine residues in the active site of kinases, such as Fms-like tyrosine kinase 3 (FLT3) and Fibroblast Growth Factor Receptors (FGFRs). Research indicates that analogues based on this core structure demonstrate potent and selective anti-proliferative activity in cellular assays , making it a valuable chemical tool for probing kinase signaling pathways, understanding disease mechanisms in oncology, and designing next-generation targeted therapeutics. Its application extends to high-throughput screening and structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific kinase targets.

Properties

IUPAC Name

3-(chloromethyl)-4-(1H-pyrrol-2-ylmethylidene)-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-8-7(9(13)14-12-8)4-6-2-1-3-11-6/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXULIWKKJJSSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=C2C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Isoxazole Ring

  • The isoxazole ring is typically synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene or equivalent dipolarophile. This method is well-established for constructing the 5-membered isoxazole heterocycle with high regioselectivity.

  • Alternative approaches include the condensation of hydroxylamine hydrochloride with β-keto esters (e.g., ethyl acetoacetate), forming isoxazol-5(4H)-one derivatives under mild aqueous or protic conditions.

Introduction of the Chloromethyl Group

  • The chloromethyl substituent at the 3-position of the isoxazole ring can be introduced by chloromethylation reactions , commonly employing formaldehyde and hydrochloric acid under acidic conditions. This electrophilic substitution allows selective installation of the chloromethyl group on the isoxazole ring.

  • Careful control of reaction conditions (temperature, acidity, reaction time) is crucial to achieve high selectivity and yield.

Attachment of the Pyrrole Moiety

  • The pyrrole substituent is introduced via a condensation reaction between the isoxazol-5(4H)-one intermediate and a pyrrole-containing aldehyde or ketone. This step forms a conjugated methylene linkage (methylene bridge) in the 4-position of the isoxazole ring.

  • The condensation typically proceeds under mild conditions, often in the presence of catalytic amounts of acids or bases, facilitating the formation of the (4E)-configured double bond.

One-Pot Multicomponent Synthesis Approaches

  • Recent advances emphasize one-pot multicomponent reactions (MCRs) to synthesize 3,4-disubstituted isoxazol-5(4H)-ones efficiently. These methods combine all reactants in a single vessel, reducing purification steps and improving atom economy.

  • Catalytic systems such as DL-tartaric acid in aqueous media have been successfully employed to catalyze the condensation of hydroxylamine hydrochloride, β-keto esters, and aldehydes, yielding isoxazol-5(4H)-one derivatives with good to excellent yields (up to ~88%) at room temperature without the need for organic solvents or heating.

  • Such green synthetic methods align with sustainable chemistry principles, minimizing hazardous waste and energy consumption.

Optimized Green Synthetic Protocol Example

Step Reagents & Conditions Outcome & Notes
1 Ethyl acetoacetate + hydroxylamine hydrochloride in distilled water, stirred at room temperature for 10 min Formation of ethyl 3-(hydroxyimino)butanoate intermediate
2 Addition of pyrrole-2-carboxaldehyde and catalyst (e.g., DL-tartaric acid, 5-10 mol%) Condensation and cyclization to form the isoxazol-5(4H)-one core with pyrrole substituent
3 Chloromethylation using formaldehyde and HCl under acidic conditions Introduction of chloromethyl group at 3-position
4 Purification by recrystallization or column chromatography Isolated yield typically ranges 80-90% depending on substrate and conditions

This protocol benefits from mild reaction conditions, water as a solvent, and recyclable catalysts, demonstrating an eco-friendly and efficient route to the target compound.

Reaction Mechanism Insights

  • The initial step involves the formation of the oxime intermediate from hydroxylamine and β-keto ester.

  • Subsequent condensation with the pyrrole aldehyde forms a Schiff base-like intermediate , which undergoes intramolecular cyclization to yield the isoxazol-5(4H)-one ring system.

  • The chloromethylation step proceeds via electrophilic substitution, where the chloromethyl cation generated from formaldehyde and HCl attacks the isoxazole ring at the activated 3-position.

  • The overall mechanism is supported by spectral data (NMR, IR, MS) and is consistent with reported literature on isoxazole synthesis.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield Range Notes
Isoxazole ring formation 1,3-dipolar cycloaddition or condensation Nitrile oxide + alkene or hydroxylamine + β-keto ester Room temp, aqueous or organic solvents 70-90% Regioselective ring closure
Chloromethylation Electrophilic substitution Formaldehyde + HCl Acidic medium, controlled temp 75-85% Selective chloromethyl group installation
Pyrrole attachment Condensation with aldehyde Pyrrole-2-carboxaldehyde Mild acid/base catalysis 80-90% Formation of methylene bridge (E-configuration)
One-pot MCR Combined reagents in aqueous media Hydroxylamine, β-keto ester, pyrrole aldehyde, tartaric acid catalyst Room temp, aqueous 80-88% Green, efficient, catalyst recyclable

Research Findings and Optimization

  • Studies show that electron-rich aldehydes tend to give higher yields and faster reactions in the condensation step compared to electron-deficient ones, likely due to enhanced nucleophilicity and better intermediate stability.

  • The use of protic solvents such as water enhances reaction rates by promoting hydrophobic interactions and stabilizing intermediates.

  • Catalyst choice significantly affects yield and reaction time; DL-tartaric acid is a preferred catalyst for its efficiency and environmental compatibility.

  • Continuous flow reactors and catalyst immobilization are being explored for industrial-scale synthesis to improve throughput and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the chloromethyl group with the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, (4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activity. Isoxazole derivatives are known to exhibit a range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow for interactions with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties. For example, it could be incorporated into polymers or used as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoxazol-5-one derivatives exhibit diverse biological activities influenced by substituents at positions 3 and 3. Below is a systematic comparison:

Structural Variations and Physicochemical Properties

Compound Name Substituent at Position 3 Substituent at Position 4 Molecular Weight (g/mol) Key Features
Target Compound Chloromethyl 1H-Pyrrol-2-ylmethylene 210.62 Planar geometry, irritant, pyrrole ring for potential π-π interactions
(E)-3-Propyl-4-(Thiophen-2-ylmethylene)Isoxazol-5(4H)-one Propyl Thiophen-2-ylmethylene 223.29 Higher lipophilicity, demonstrated carbonic anhydrase inhibition
3-Methyl-4-((1-Methyl-1H-Pyrrol-2-yl)Methylene)Isoxazol-5(4H)-one (4p) Methyl 1-Methylpyrrol-2-ylmethylene 200.22 Methylation reduces reactivity, enhances stability
(4E)-3-(Chloromethyl)-4-(Pyridin-3-ylmethylene)Isoxazol-5(4H)-one Chloromethyl Pyridin-3-ylmethylene 222.63 Pyridine ring introduces basicity, potential for hydrogen bonding
(4E)-3-(Chloromethyl)-4-(2,3-Dichlorobenzylidene)Isoxazol-5(4H)-one Chloromethyl 2,3-Dichlorobenzylidene 290.50 Increased molecular weight, higher halogen content for enhanced reactivity
(E)-4-(4-Bromobenzylidene)Isoxazol-5(4H)-one (4j) Unsubstituted (H) 4-Bromobenzylidene 252.07 Bromine enhances electrophilicity, yellow crystalline solid
Key Observations:
  • Chloromethyl vs.
  • Aromatic Substituents : Pyrrole and thiophene rings (as in the target compound and compound 4p) facilitate π-π stacking, while pyridine or halogenated aryl groups (e.g., 4j) introduce polarity or steric bulk .
Carbonic Anhydrase Inhibition
  • The thiophene moiety likely enhances binding via sulfur-mediated interactions .
Antioxidant and Antibacterial Activity
  • (E)-4-(4-Bromobenzylidene)Isoxazol-5(4H)-one (4j) demonstrated moderate antioxidant activity (IC₅₀: 35 µM) and antibacterial effects against S. aureus (MIC: 16 µg/mL) . The bromine atom may contribute to membrane disruption.
Structural Stability
  • Pyrrole-substituted derivatives (e.g., target compound and 4p) exhibit greater thermal stability compared to unsubstituted isoxazol-5-ones, which undergo base-induced rearrangements to α-cyano acids .

Biological Activity

The compound (4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one is a member of the isoxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H8ClN3O\text{C}_9\text{H}_8\text{Cl}\text{N}_3\text{O}

This compound features a chloromethyl group and a pyrrole moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that isoxazole derivatives exhibit notable anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines, including U87 and A549 cells. The structure-activity relationship (SAR) studies suggest that modifications in the isoxazole ring enhance cytotoxicity against these cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
U8753.85Induction of apoptosis
A5490.02Cell cycle arrest in G2/M phase

The compound's mechanism primarily involves the induction of apoptosis through caspase activation. Flow cytometry analyses have demonstrated that treatment with this compound leads to significant cell cycle arrest and apoptosis in cancer cells, particularly affecting the MCF-7 and MDA-MB-231 breast cancer cell lines.

Case Studies

  • Study on U87 Cells : A recent investigation demonstrated that this compound exhibited an IC50 value of 53.85 µM against U87 glioblastoma cells, indicating a moderate level of cytotoxicity. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
  • MCF-7 Cell Line Analysis : In another study focusing on breast cancer, this compound showed promising results with an IC50 value significantly lower than many existing treatments, suggesting its potential as an effective anticancer agent.

Additional Biological Activities

Beyond anticancer effects, preliminary research indicates that isoxazole derivatives may also possess anti-inflammatory and antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit cyclooxygenase enzymes and exhibit activity against various bacterial strains.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing (4E)-3-(chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one?

  • Methodological Answer : The compound can be synthesized via a one-pot condensation reaction involving ethyl acetoacetate, hydroxylamine hydrochloride, and a substituted aldehyde (e.g., 1H-pyrrole-2-carbaldehyde) under acidic conditions. Reaction optimization includes using citric acid as a catalyst, with yields reaching 70–90% within 5–24 hours. Purification involves recrystallization from methanol or column chromatography .

Q. How is the (4E) configuration confirmed in this compound?

  • Methodological Answer : The stereochemistry is verified using 1H^1H-NMR coupling constants (e.g., vicinal coupling J1012HzJ \approx 10-12 \, \text{Hz} for trans olefinic protons) and X-ray crystallography. For example, analogous isoxazolones with fluorophenyl substituents were structurally resolved via single-crystal X-ray diffraction (R factor = 0.081) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirms carbonyl (C=O) stretches at ~1700–1750 cm1^{-1} and C=N vibrations at ~1600 cm1^{-1}.
  • 1H^1H-NMR : Identifies olefinic protons (δ 6.5–7.5 ppm) and chloromethyl groups (δ 4.0–4.5 ppm).
  • X-ray crystallography : Resolves the (4E) geometry and molecular packing .

Advanced Research Questions

Q. What mechanistic pathways govern the formation of the (4E) isomer versus (4Z)?

  • Methodological Answer : The (4E) configuration is favored due to steric hindrance between the chloromethyl group and substituents on the aldehyde. Citric acid catalyzes keto-enol tautomerism, stabilizing the enol intermediate and promoting selective aldol condensation. Computational studies (e.g., DFT) can model transition states to rationalize selectivity .

Q. How to address contradictions in isomer ratios under varying reaction conditions?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., xylene vs. ethanol) and temperature. For example, refluxing in xylene (boiling point ~140°C) enhances thermodynamic control, favoring the (4E) isomer. Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., chloranil as an oxidizing agent) to suppress side products .

Q. What strategies improve the compound’s stability during storage?

  • Methodological Answer : Store under inert atmosphere (N2_2) at –20°C in amber vials to prevent photodegradation. Stability assays (e.g., HPLC purity checks over 6 months) validate degradation kinetics. Avoid exposure to moisture, as hydrolysis of the isoxazolone ring can occur .

Q. How to evaluate the environmental fate of this compound in ecological studies?

  • Methodological Answer : Follow protocols from long-term environmental projects (e.g., INCHEMBIOL):

  • Abiotic degradation : Test hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis irradiation).
  • Biotic degradation : Use soil microcosms or activated sludge to assess microbial breakdown.
  • Analytical tools : LC-MS/MS quantifies parent compound and metabolites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
(4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one

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